3-fluoro-N-(3-nitrophenyl)benzamide
Overview
Description
3-fluoro-N-(3-nitrophenyl)benzamide is an organic compound with the molecular formula C13H9FN2O3 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(3-nitrophenyl)benzamide typically involves the following steps:
Nitration: The nitration of a suitable precursor, such as 3-fluorobenzamide, using a nitrating agent like nitric acid in the presence of sulfuric acid to introduce the nitro group.
Amidation: The resulting nitro compound is then subjected to amidation with an appropriate amine, such as 3-nitroaniline, under conditions that facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a strong base or a transition metal catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium hydride, dimethylformamide as a solvent, or transition metal catalysts like palladium.
Major Products
Reduction: The major product would be 3-amino-N-(3-nitrophenyl)benzamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Scientific Research Applications
3-fluoro-N-(3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition, as the nitro and fluoro groups can interact with biological targets in unique ways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(3-nitrophenyl)benzamide would depend on its specific application. Generally, the compound may interact with biological targets through:
Binding to Enzymes: The nitro and fluoro groups can form specific interactions with enzyme active sites, potentially inhibiting their activity.
Receptor Interaction: The compound may bind to receptors on cell surfaces, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-phenylbenzamide: Similar structure but lacks the nitro group.
3-nitro-N-phenylbenzamide: Similar structure but lacks the fluorine atom.
4-fluoro-3-nitro-N-(3-nitrophenyl)benzamide: Similar structure but with an additional nitro group.
Uniqueness
3-fluoro-N-(3-nitrophenyl)benzamide is unique due to the presence of both the fluorine and nitro groups, which can confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and specificity in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-fluoro-N-(3-nitrophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O3/c14-10-4-1-3-9(7-10)13(17)15-11-5-2-6-12(8-11)16(18)19/h1-8H,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIRKXRFILYYBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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